3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
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Overview
Description
3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Thiophene Group: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction.
Introduction of the Methylthio Group: This step often involves the use of methylthiolating agents under basic conditions.
Formation of the Benzamide Core: The final step involves the coupling of the triazole-thiophene intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to a benzylamine derivative using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring is known to interact with metal ions, which can be crucial in its mechanism of action in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylthio)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- 3-(methylthio)-N-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Uniqueness
3-(methylsulfanyl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is unique due to the specific positioning of the thiophene ring and the methylthio group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-methylsulfanyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-21-14-4-2-3-11(7-14)15(20)16-8-12-9-19(18-17-12)13-5-6-22-10-13/h2-7,9-10H,8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLMOJWZSDQMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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